molecular formula C14H11Cl2N3O3 B5858009 N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5858009
M. Wt: 340.2 g/mol
InChI Key: BASBQIGGWCBWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide selectively binds to and blocks the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking this receptor, N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide can modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to have a range of biochemical and physiological effects, including reducing neuronal excitability, increasing dopamine release, and modulating the activity of GABAergic neurons. It has also been shown to improve cognitive function and reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One major advantage of using N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this signaling pathway. However, one limitation is that it may not accurately reflect the complexity of disease pathophysiology in vivo.

Future Directions

There are several future directions for research involving N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide, including investigating its potential therapeutic applications in various neurological diseases, exploring its role in regulating sleep and wakefulness, and developing more selective and potent analogs for use in research and clinical applications. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide.

Synthesis Methods

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with acetic anhydride to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-pyridinecarboximidamide in the presence of a coupling reagent to yield N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide.

Scientific Research Applications

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemia-reperfusion injury. It has also been investigated for its role in regulating sleep and wakefulness.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-10-1-2-12(11(16)7-10)21-8-13(20)22-19-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASBQIGGWCBWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-4-carboximidamide

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